
4-(5-(Trifluorometil)piridin-2-il)morfolina
Descripción general
Descripción
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, commonly known as TFMPM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
Los derivados de trifluorometilpiridina (TFMP), como la "4-(5-(Trifluorometil)piridin-2-il)morfolina", se utilizan ampliamente en la industria agroquímica . Se utilizan principalmente para la protección de cultivos contra plagas . El fluazifop-butilo fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Varios derivados de TFMP también se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la parte TFMP han recibido autorización de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones veterinarias
En la industria veterinaria, dos productos que contienen la parte TFMP han recibido autorización de comercialización . Es probable que estos productos se utilicen para tratar diversas afecciones en los animales.
Síntesis de nuevos compuestos
“this compound” se puede utilizar como bloque de construcción en la química sintética. Se puede utilizar para introducir grupos TFMP dentro de otras moléculas, lo que lleva al desarrollo de nuevos compuestos con propiedades únicas.
Biosíntesis de alcaloides
Una aplicación específica de “this compound” es la regulación positiva de los genes involucrados en las vías de biosíntesis de alcaloides . Este compuesto tiene
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target serine/threonine kinases , which play an essential role in the MAP kinase signal transduction pathway . This pathway is crucial for various cellular processes, including growth, differentiation, and stress response.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as serine/threonine kinases) and modulate their activity, leading to changes in the map kinase signal transduction pathway .
Biochemical Pathways
Similar compounds have been reported to affect the map kinase signal transduction pathway . This pathway plays a crucial role in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to various downstream effects such as cell growth, differentiation, and stress response.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability . The trifluoromethyl group in the compound may influence its electronic properties, solubility, conformations, and lipophilicity, potentially affecting its ADME properties .
Result of Action
Similar compounds have been reported to demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and efficacy .
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQKMWPUOKKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354155 | |
| Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321679-59-8 | |
| Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



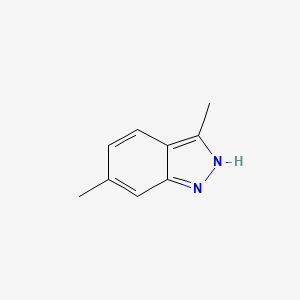
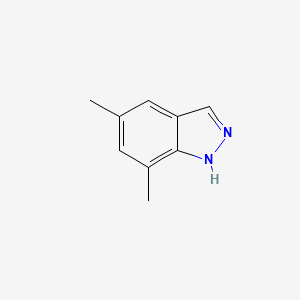
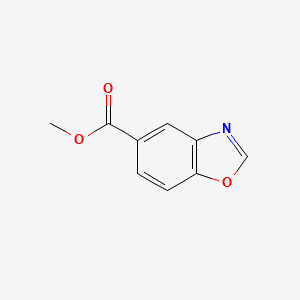

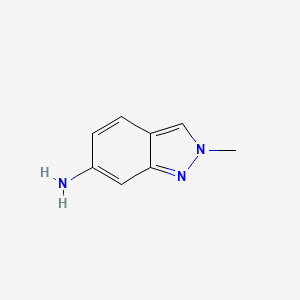
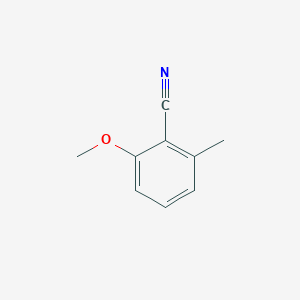



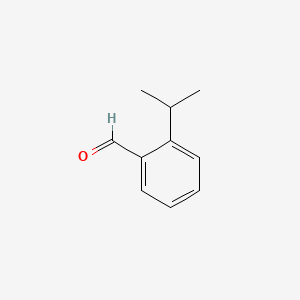
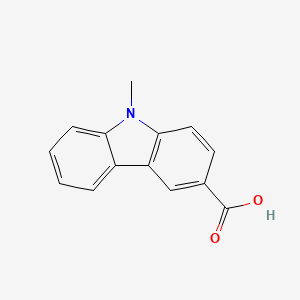
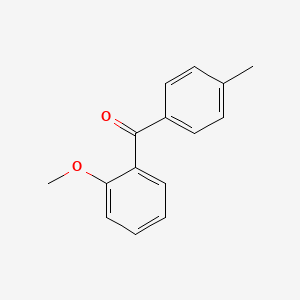
![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)
